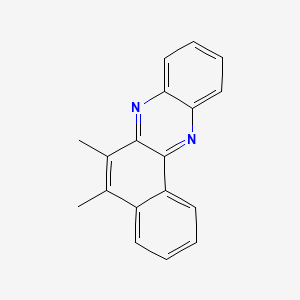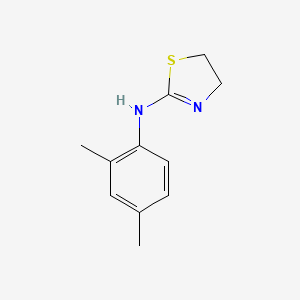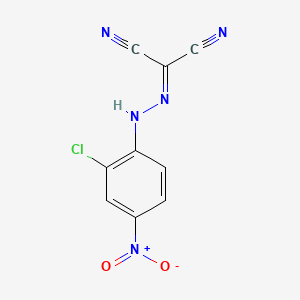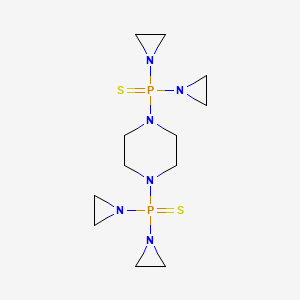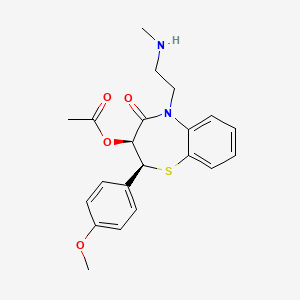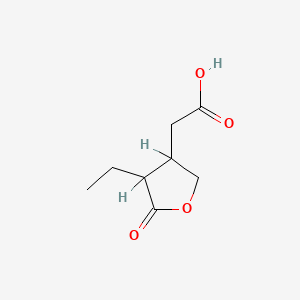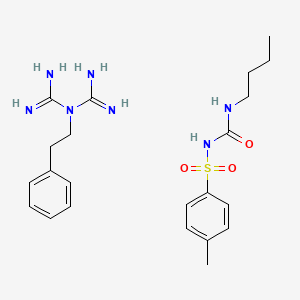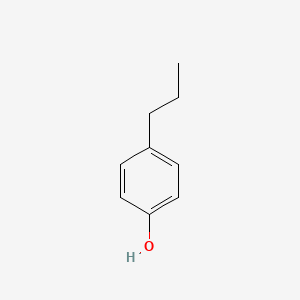
4-ニトロベンジルホスホン酸ジエチル
概要
説明
Diethyl 4-nitrobenzylphosphonate is an organic compound with the molecular formula C₁₁H₁₆NO₅P. It is a phosphonate ester, characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a phosphonate group. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
科学的研究の応用
Diethyl 4-nitrobenzylphosphonate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Diethyl 4-nitrobenzylphosphonate is employed in the production of flame retardants, plasticizers, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions: Diethyl 4-nitrobenzylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-nitrobenzyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an inert solvent like tetrahydrofuran. The general reaction scheme is as follows:
C6H4(NO2)CH2Cl+(EtO)2P(O)H→C6H4(NO2)CH2P(O)(OEt)2+HCl
Industrial Production Methods: In an industrial setting, the synthesis of diethyl 4-nitrobenzylphosphonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: Diethyl 4-nitrobenzylphosphonate can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in diethyl 4-nitrobenzylphosphonate can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the nitrobenzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products:
Oxidation: 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Diethyl 4-aminobenzylphosphonate.
Substitution: Various substituted benzylphosphonates depending on the nucleophile used.
作用機序
The mechanism of action of diethyl 4-nitrobenzylphosphonate involves its interaction with specific molecular targets, such as enzymes. The nitro group can participate in redox reactions, while the phosphonate group can mimic phosphate esters, allowing the compound to act as an enzyme inhibitor. The pathways involved often include the inhibition of key enzymes in metabolic processes, leading to altered biochemical pathways.
類似化合物との比較
- Diethyl 4-methylbenzylphosphonate
- Diethyl 4-methoxybenzylphosphonate
- Diethyl 4-fluorobenzylphosphonate
Comparison: Diethyl 4-nitrobenzylphosphonate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. For example, the nitro group enhances the compound’s ability to participate in redox reactions, making it a valuable tool in synthetic chemistry and biochemical studies.
特性
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORMFFDDQMCTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292406 | |
| Record name | Diethyl [(4-nitrophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2609-49-6 | |
| Record name | 2609-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl [(4-nitrophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2609-49-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Diethyl 4-nitrobenzylphosphonate used in pesticide research?
A1: Diethyl 4-nitrobenzylphosphonate serves as a valuable tool in pesticide research due to its structural similarity to organophosphate pesticides like paraoxon. [] This resemblance allows researchers to investigate the interactions between pesticides and their targets without the inherent toxicity of actual pesticides. For instance, researchers can utilize Diethyl 4-nitrobenzylphosphonate to develop and test new detection methods or study the binding mechanisms of pesticides to specific materials. []
Q2: What unique material properties make Diethyl 4-nitrobenzylphosphonate useful in sensor development?
A2: Diethyl 4-nitrobenzylphosphonate plays a crucial role in developing sensors for organophosphate pesticides due to its ability to act as a template for Molecularly Imprinted Polymers (MIPs). [] These polymers are synthesized in the presence of Diethyl 4-nitrobenzylphosphonate, creating cavities within the polymer matrix that are specifically designed to recognize and bind to the target molecule. When integrated into sensor devices, these MIPs offer highly selective detection capabilities for pesticides. []
Q3: How is Diethyl 4-nitrobenzylphosphonate characterized in research settings?
A3: Researchers utilize various techniques to characterize and study Diethyl 4-nitrobenzylphosphonate. Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful tool to determine the structure and purity of synthesized compounds. [] Additionally, high-resolution mass spectrometry provides precise molecular weight information, further confirming the identity of the compound. [] Researchers also employ techniques like Infrared (IR) Spectroscopy and Isothermal Titration Calorimetry (ITC) to explore the interactions between Diethyl 4-nitrobenzylphosphonate and other molecules, such as potential binding sites in sensor materials. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[(carbamoylamino)imino]propanoic acid](/img/structure/B1200776.png)
